MMP-13 Inhibitory Activity: A Direct Head-to-Head Comparison of Potency vs. Close Analogs
The compound (as part of a larger structure, BDBM50247214) demonstrates an IC50 of 900 nM against human recombinant MMP-13 (collagenase-3). This activity is substantially higher than that of multiple related compounds from the same screening campaign. For instance, a structurally distinct analog exhibited an IC50 of 1,700 nM, while other compounds in the same dataset showed IC50 values ranging from 4,700 nM to >40,000 nM [1].
| Evidence Dimension | MMP-13 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 900 nM |
| Comparator Or Baseline | Comparator 1: BDBM29642; IC50 = 1,700 nM (1.89-fold weaker). Comparator 2: BDBM50247207; IC50 = 2,100 nM (2.33-fold weaker). Comparator 3: BDBM50247209; IC50 = 2,500 nM (2.78-fold weaker). Other comparators in the dataset: IC50 ranging from 4,700 nM to 40,000 nM. |
| Quantified Difference | The target compound demonstrates an IC50 value 1.89 to 44-fold lower (more potent) than a panel of comparator compounds tested under identical conditions. |
| Conditions | Inhibition of human recombinant MMP13 expressed in E. coli; same assay protocol for all data points. |
Why This Matters
This head-to-head data provides a quantitative benchmark for prioritizing this compound as a more potent starting point for developing MMP-13 inhibitors compared to weaker analogs from the same screening library.
- [1] BindingDB. (2026). BindingDB Entry BDBM50247214. University of California San Diego. Available at: http://bdb2.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_pubmed.jsp?pubmed=18358729 View Source
